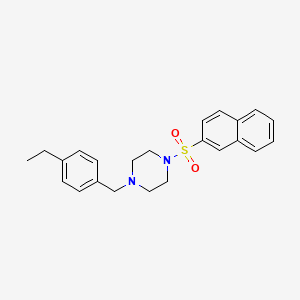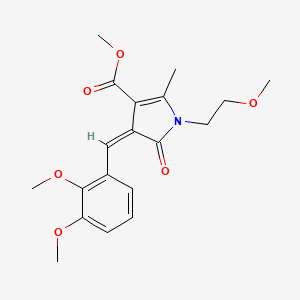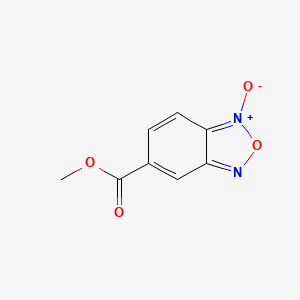
N-(2,6-dimethylphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)quinazolin-4-amine typically involves the condensation of 2,6-dimethylaniline with quinazolin-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups into the molecule .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: It has been investigated for its ability to inhibit certain enzymes and proteins involved in disease processes.
Medicine: It shows promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This can lead to the disruption of cellular processes and ultimately result in the inhibition of cell growth or the induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anticancer properties.
4,6,7-trisubstituted quinazoline derivatives: Studied for their antitumor activity.
Benzoxazinone derivatives: Used in the synthesis of quinazolinone derivatives with various biological activities.
Uniqueness
N-(2,6-dimethylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C16H15N3 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-11-6-5-7-12(2)15(11)19-16-13-8-3-4-9-14(13)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
Clé InChI |
AJRQOWCAEQECCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11638057.png)

![8,9-Bis(4-methoxyphenyl)-2-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11638067.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11638079.png)
![N-({3-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11638080.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B11638093.png)


![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B11638103.png)
![1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11638111.png)
![2-{[4-(1,3-Benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11638116.png)
![1-Ethyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11638117.png)
![1-{4-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11638118.png)
![5-(4-bromophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638123.png)
